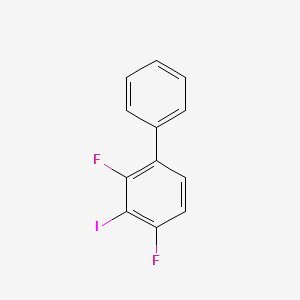

2,4-Difluoro-3-iodo-1,1'-biphenyl

Description

BenchChem offers high-quality 2,4-Difluoro-3-iodo-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-3-iodo-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H7F2I |

|---|---|

Molecular Weight |

316.08 g/mol |

IUPAC Name |

1,3-difluoro-2-iodo-4-phenylbenzene |

InChI |

InChI=1S/C12H7F2I/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H |

InChI Key |

KWKCSGUXYMCQAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C=C2)F)I)F |

Origin of Product |

United States |

Contextualization Within Halogenated Biphenyl Chemistry and Fluorine Chemistry

Halogenated biphenyls are a broad class of organic compounds characterized by a biphenyl (B1667301) core substituted with one or more halogen atoms. nih.gov Historically, some halogenated biphenyls, such as polychlorinated biphenyls (PCBs), were widely used in industrial applications due to their thermal stability and chemical inertness. epa.govresearchgate.net However, their persistence in the environment and associated health concerns led to restrictions on their use. epa.govnih.govnih.gov

In modern organic chemistry, the focus has shifted towards the strategic use of halogenation to create highly functionalized molecules with tailored properties. Biphenyl derivatives are fundamental scaffolds in medicinal chemistry and materials science, serving as building blocks for pharmaceuticals, agricultural products, and organic light-emitting diodes (OLEDs). rsc.org

The incorporation of fluorine into organic molecules is a particularly powerful strategy in drug design and development. chemxyne.comtandfonline.comacs.org The small size and high electronegativity of fluorine can profoundly influence a molecule's properties, including:

Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing a drug's half-life. mdpi.comacs.org

Binding Affinity: The substitution of hydrogen with fluorine can enhance a molecule's binding to target proteins. tandfonline.com

Physicochemical Properties: Fluorination can alter a compound's acidity, lipophilicity, and membrane permeability. acs.orgmdpi.com

Significance of Difluoro and Iodo Substitution in Biphenyl Systems for Chemical Innovation

The specific arrangement of two fluorine atoms and an iodine atom on the biphenyl (B1667301) scaffold of 2,4-Difluoro-3-iodo-1,1'-biphenyl is not arbitrary. Each substituent plays a crucial role in the molecule's reactivity and potential applications.

The presence of two fluorine atoms on one of the phenyl rings significantly influences the electronic nature of the molecule. The strong electron-withdrawing properties of fluorine can modulate the reactivity of the aromatic system. This electronic effect is a key consideration in the design of new bioactive compounds and functional materials.

The iodine atom serves as a versatile synthetic "handle." The carbon-iodine bond is relatively weak and susceptible to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling, are powerful tools for constructing complex molecular frameworks by forming new carbon-carbon bonds. rsc.orgnih.gov The ability to selectively replace the iodine atom allows chemists to introduce a wide range of other functional groups, making iodo-substituted biphenyls valuable intermediates in multi-step syntheses. The relative reactivity of different halogens in such reactions often follows the trend I > Br > Cl > F, highlighting the synthetic utility of the iodo-substituent. nih.gov

Overview of Research Trajectories for 2,4 Difluoro 3 Iodo 1,1 Biphenyl

Regioselective Halogenation Approaches for Biphenyl Frameworks

This strategy involves the sequential introduction of halogen atoms onto a biphenyl scaffold. The directing effects of the existing substituents play a crucial role in determining the position of the incoming halogen.

The synthesis can commence with a fluoro-substituted biphenyl, such as 2,4-difluorobiphenyl (B1582794). The challenge lies in the selective introduction of an iodine atom at the C-3 position. The fluorine atoms are ortho, para-directing; however, the steric hindrance from the adjacent phenyl ring and the fluorine at C-2 can influence the regioselectivity of the iodination reaction.

Direct iodination of 2,4-difluorobiphenyl can be challenging due to the deactivating effect of the fluorine atoms, making the aromatic ring less susceptible to electrophilic attack. However, under forcing conditions, iodination might proceed. For instance, the iodination of 2,2'-difluorobiphenyl (B165479) has been shown to produce highly iodinated products, suggesting that with the right combination of reagents, selective iodination could be achieved. oup.com A combination of potassium peroxodisulfate and iodine has been used for the iodination of difluorobiphenyls, leading to the formation of hexaiodobiphenyl, and under harsher conditions, octaiodobiphenyl. oup.com This indicates that the reactivity of the C-H bonds in difluorobiphenyls can be overcome.

A more controlled approach would involve lithiation of the C-3 position of 2,4-difluorobiphenyl followed by quenching with an iodine source. The directing effect of the fluorine atoms could facilitate selective deprotonation at the desired position.

An alternative regioselective halogenation approach begins with an iodo-biphenyl precursor, such as 3-iodo-1,1'-biphenyl. nist.gov The subsequent challenge is the selective introduction of two fluorine atoms at the C-2 and C-4 positions. Direct fluorination of aromatic compounds can be aggressive and lead to a mixture of products. beilstein-journals.org

More sophisticated methods, such as those employing hypervalent iodine reagents, offer milder and more selective fluorination conditions. beilstein-journals.org For instance, Selectfluor has been used for the oxidative fluorination of iodoarenes to produce hypervalent iodine(V) fluorides, which can then act as fluorinating agents. beilstein-journals.org However, achieving the specific 2,4-difluoro substitution pattern on the 3-iodobiphenyl (B1663909) core would require careful consideration of the directing effects of both the iodo and phenyl substituents. The development of photosensitized C-H fluorination offers another potential route, providing a complementary selectivity to traditional methods, often proceeding under mild conditions. beilstein-journals.org

Cross-Coupling Reactions in the Construction of 2,4-Difluoro-3-iodo-1,1'-biphenyl

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of biphenyl derivatives. researchgate.netresearchgate.net These methods typically involve the reaction of an organometallic reagent with an organic halide in the presence of a transition metal catalyst.

Palladium-catalyzed cross-coupling reactions are among the most efficient methods for constructing biphenyl scaffolds. researchgate.netresearchgate.net

The Suzuki-Miyaura coupling reaction is a versatile method that involves the coupling of an arylboronic acid with an aryl halide. nih.govnih.govnih.govsemanticscholar.org To synthesize 2,4-difluoro-3-iodo-1,1'-biphenyl, one could couple 2,4-difluoro-3-iodophenylboronic acid with an aryl halide or, alternatively, couple phenylboronic acid with 1-bromo-2,4-difluoro-3-iodobenzene. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govrsc.org A variety of palladium catalysts and bases can be employed to optimize the reaction yield. nih.govnih.gov

The Negishi coupling reaction utilizes an organozinc reagent as the coupling partner for an organic halide. wikipedia.orgorganic-chemistry.orgyoutube.comchem-station.com This reaction is known for its high reactivity and functional group tolerance. chem-station.com The synthesis of 2,4-difluoro-3-iodo-1,1'-biphenyl via Negishi coupling could involve the reaction of a phenylzinc reagent with 1-halo-2,4-difluoro-3-iodobenzene or the coupling of a 2,4-difluoro-3-iodophenylzinc reagent with a phenyl halide. Nickel catalysts can also be employed in Negishi couplings. wikipedia.orgorganic-chemistry.org

The Stille coupling reaction employs an organotin reagent and an organic halide. wikipedia.orgorganic-chemistry.orglibretexts.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org The mechanism involves oxidative addition, transmetalation, and reductive elimination at the palladium center. wikipedia.org The synthesis of the target compound could be achieved by coupling a phenyltin reagent with a suitably substituted halo-difluoro-iodobenzene or vice versa.

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction | Organometallic Reagent | Advantages | Disadvantages |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | Mild conditions, low toxicity of reagents, commercially available starting materials. semanticscholar.orgnih.govgre.ac.uk | Potential for side reactions like homocoupling. nih.gov |

| Negishi | Organozinc | High reactivity, high functional group tolerance, can couple sp², and sp³ carbons. wikipedia.orgchem-station.com | Organozinc reagents can be sensitive to air and moisture. youtube.com |

| Stille | Organotin | Versatile, few limitations on R-groups. organic-chemistry.org | Toxicity of tin compounds. organic-chemistry.org |

Copper-catalyzed reactions provide an alternative to palladium-based methods for the formation of C-C bonds. These reactions can be advantageous due to the lower cost and toxicity of copper compared to palladium. Copper-mediated C-H bond arylation of arenes with arylboronic acids has been described, offering a direct method to form biaryls. nih.gov This could potentially be applied to the synthesis of 2,4-difluoro-3-iodo-1,1'-biphenyl by reacting 1,3-difluoro-2-iodobenzene with phenylboronic acid in the presence of a copper catalyst. Additionally, copper-catalyzed N-arylation and hydroxylation reactions of aryl halides are well-established, demonstrating the versatility of copper in cross-coupling chemistry. acs.orgacs.orgnih.govcapes.gov.br

Direct C-H activation and arylation represent a highly efficient and atom-economical approach to synthesizing biphenyls, as it avoids the pre-functionalization of one of the coupling partners. nih.govchimia.chresearchgate.netthieme-connect.de This strategy involves the direct coupling of a C-H bond of one arene with an aryl halide or another C-H bond of a different arene.

For the synthesis of 2,4-difluoro-3-iodo-1,1'-biphenyl, a direct arylation approach could involve the palladium-catalyzed reaction of 1,3-difluoro-2-iodobenzene with benzene. The challenge in C-H activation lies in controlling the regioselectivity, as multiple C-H bonds are often present in the substrate. nih.govresearchgate.net However, recent advancements have led to the development of catalytic systems that can achieve high selectivity. chimia.ch Nonstoichiometric direct arylation polycondensation has been demonstrated, showcasing the potential for controlling polymer terminals, which could be adapted for small molecule synthesis. nii.ac.jp

Precursor Design and Stereochemical Control in the Synthesis of 2,4-Difluoro-3-iodo-1,1'-biphenyl Analogues

The rational design of precursors is critical for the successful synthesis of 2,4-Difluoro-3-iodo-1,1'-biphenyl and its analogues. The substitution pattern of the target molecule dictates the structure of the starting materials. For a Suzuki-Miyaura approach, two primary retrosynthetic disconnections are possible, leading to different sets of precursors.

Retrosynthetic Analysis for 2,4-Difluoro-3-iodo-1,1'-biphenyl:

| Disconnection Strategy | Precursor 1 | Precursor 2 | Coupling Method |

| Strategy A | 2,4-Difluoro-3-iodophenylboronic acid | Phenyl halide (e.g., Bromobenzene) | Suzuki-Miyaura |

| Strategy B | 1-Halogeno-2,4-difluoro-3-iodobenzene (e.g., 1-Bromo-2,4-difluoro-3-iodobenzene) | Phenylboronic acid | Suzuki-Miyaura |

| Strategy C | 1-Halogeno-2,4-difluoro-3-iodobenzene | 1-Halogeno-2,4-difluoro-3-iodobenzene | Ullmann Coupling |

Stereochemical Control:

A significant consideration in the synthesis of certain substituted biphenyl analogues is the potential for atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In the case of biphenyls, bulky substituents at the ortho positions can restrict free rotation between the two phenyl rings, leading to the existence of stable, separable enantiomers.

While 2,4-Difluoro-3-iodo-1,1'-biphenyl itself is not chiral, the introduction of further substituents on the second phenyl ring could lead to atropisomeric analogues. The development of atroposelective synthesis, which aims to produce a single enantiomer of a chiral molecule, is a burgeoning field. nih.gov Techniques for achieving stereochemical control include the use of chiral catalysts, auxiliaries, or ligands that can differentiate between the two prochiral faces of the reactants during the crucial C-C bond formation. rsc.org For example, atroposelective C-H olefination has been demonstrated for the synthesis of enantioenriched N-aryl peptoid atropisomers using a palladium catalyst with a chiral ligand. rsc.org While specific methods for the atroposelective synthesis of analogues of 2,4-Difluoro-3-iodo-1,1'-biphenyl are not widely reported, the general principles of asymmetric catalysis would be applicable.

Green Chemistry Principles and Sustainable Synthesis of Fluorinated Iodo-Biphenyls

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like fluorinated iodo-biphenyls to minimize environmental impact and enhance safety. gctlc.org This involves a holistic approach to the entire synthetic process, from the choice of starting materials to the final purification steps.

Key Green Chemistry Principles in Biphenyl Synthesis:

| Principle | Application in Fluorinated Iodo-Biphenyl Synthesis |

| Waste Prevention | Optimizing reaction conditions to maximize yield and minimize by-product formation. |

| Atom Economy | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents like THF with greener alternatives such as 2-Me-THF, t-amyl alcohol, or even water. acs.orgnih.govacs.orgcdnsciencepub.com |

| Design for Energy Efficiency | Utilizing energy-efficient techniques like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com |

| Catalysis | Employing highly efficient and recyclable catalysts to reduce waste and the need for stoichiometric reagents. acs.org Lowering catalyst loading to parts-per-million (ppm) levels is a key goal. acs.orgyoutube.com |

| Use of Renewable Feedstocks | Exploring the use of starting materials derived from renewable resources, although this is currently a long-term goal for complex fluorinated aromatics. |

The application of these principles to the synthesis of 2,4-Difluoro-3-iodo-1,1'-biphenyl and its analogues can lead to more sustainable and economically viable processes. For instance, conducting Suzuki-Miyaura reactions in aqueous media or with greener solvents significantly reduces the environmental footprint of the synthesis. gctlc.orgacs.org Furthermore, the development of highly active palladium catalysts allows for a reduction in the amount of precious metal required, which is both economically and environmentally beneficial. acs.orgyoutube.com The use of nickel-based catalysts is also being explored as a more cost-effective and earth-abundant alternative to palladium for some cross-coupling reactions. nih.govacs.org

Reactivity Profiles of the Carbon-Iodine Bond in 2,4-Difluoro-3-iodo-1,1'-biphenyl

The carbon-iodine (C-I) bond is the most reactive site in 2,4-Difluoro-3-iodo-1,1'-biphenyl for a variety of transformations due to its lower bond dissociation energy compared to carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) on aryl halides is highly dependent on the electronic nature of the aromatic ring. For an SNAr reaction to proceed, the ring must be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In 2,4-Difluoro-3-iodo-1,1'-biphenyl, the fluorine atoms are electron-withdrawing, but their activating influence is generally considered moderate.

The reactivity of halogens in SNAr reactions typically follows the trend F > Cl > Br > I, as the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the carbon-halogen bond. youtube.com However, for the reaction to be viable, the aromatic ring requires significant activation. In compounds like 1,2-difluoro-4,5-dinitrobenzene, the fluorine atoms are readily displaced by nucleophiles due to the strong activation by the two nitro groups. researchgate.netnih.gov In the absence of such strong activating groups, as is the case for 2,4-Difluoro-3-iodo-1,1'-biphenyl, the C-I bond is not expected to be susceptible to classical SNAr reactions. The phenyl group is considered a weak activating/deactivating group and would not sufficiently activate the ring for nucleophilic attack.

Radical Reactions and Bond Dissociation Energies in Halogenated Biphenyls

The C-I bond is the most likely site for radical reactions due to its relatively low bond dissociation energy (BDE). The homolytic cleavage of the C-I bond to form an aryl radical is more facile than the cleavage of C-F, C-Br, or C-Cl bonds.

| Bond | General Bond Dissociation Energy (kJ/mol) |

| C-F | ~485 |

| C-Cl | ~397 |

| C-Br | ~338 |

| C-I | ~272 |

This table presents generalized bond dissociation energies for aryl halides and may vary slightly depending on the specific molecular structure. researchgate.netucsb.edu

Metal-mediated Transformations at the Iodo Position (e.g., Lithiation, Grignard Formation)

The C-I bond is the primary site for metal-halogen exchange reactions, a common method for the preparation of organometallic reagents.

Lithiation: The reaction of an aryl iodide with an organolithium reagent, such as n-butyllithium, is a well-established method for preparing aryllithium species. The exchange rate follows the trend I > Br > Cl, making the iodo position in 2,4-Difluoro-3-iodo-1,1'-biphenyl the most reactive site for this transformation. wikipedia.org This reaction is typically fast and can be performed at low temperatures to avoid side reactions. The resulting 2,4-difluoro-1,1'-biphenyl-3-yl lithium would be a versatile intermediate for the introduction of various electrophiles.

Grignard Formation: Grignard reagents are typically formed by the reaction of an organic halide with magnesium metal. youtube.com The formation of a Grignard reagent from 2,4-Difluoro-3-iodo-1,1'-biphenyl would proceed at the C-I bond. The reaction is initiated on the surface of the magnesium metal and often requires activation using reagents like iodine or 1,2-dibromoethane. The resulting Grignard reagent, 3-(phenyl)-2,6-difluorophenylmagnesium iodide, would serve as a potent nucleophile in various carbon-carbon bond-forming reactions. While specific examples for the title compound are not documented, the preparation of Grignard reagents from fluorinated aryl halides is a known process. google.com

Influence of Fluoro-Substitution on the Reactivity of the Biphenyl System

The two fluorine atoms at the 2- and 4-positions of one of the phenyl rings significantly modulate the electronic properties and steric environment of the molecule.

Electronic Effects of Fluorine Atoms on Aromatic Systems

Fluorine exhibits a dual electronic effect: it is strongly electron-withdrawing through the inductive effect (σ-effect) and weakly electron-donating through the resonance effect (π-effect). In most cases, the inductive effect of fluorine dominates, leading to a general deactivation of the aromatic ring towards electrophilic substitution. libretexts.org

In 2,4-Difluoro-3-iodo-1,1'-biphenyl, the two fluorine atoms inductively withdraw electron density from the phenyl ring they are attached to, making it more electron-deficient. This deactivation affects the reactivity of the ring in electrophilic aromatic substitution reactions. The directing effect of the fluorine atoms is ortho, para. youtube.com Therefore, for electrophilic attack on the difluorinated ring, the incoming electrophile would be directed to the 5-position.

Steric Hindrance and Conformational Effects of Difluoro Groups on Reaction Pathways

The presence of a fluorine atom at the 2-position (ortho to the biphenyl linkage) introduces significant steric hindrance. This steric strain forces the two phenyl rings to twist out of planarity, increasing the dihedral angle between them. This lack of planarity reduces the π-conjugation between the two rings.

This "ortho effect" can influence the reactivity of the molecule in several ways: wikipedia.org

It can hinder the approach of reagents to the adjacent iodo-substituent at the 3-position.

The altered conformation can affect the electronic communication between the two phenyl rings.

In reactions involving the formation of intermediates, the steric bulk of the ortho-fluoro group can favor certain transition states over others.

Intermolecular and Intramolecular Interactions Involving 2,4-Difluoro-3-iodo-1,1'-biphenyl

The electronic and steric properties of 2,4-Difluoro-3-iodo-1,1'-biphenyl are governed by the interplay of its constituent atoms. The two fluorine atoms, being highly electronegative, induce a significant dipole moment within the molecule and influence the electron density of the aromatic rings. This, in turn, can affect how the molecule interacts with other molecules (intermolecular forces) and how different parts of the molecule interact with each other (intramolecular forces).

While specific studies on the intermolecular and intramolecular interactions of 2,4-Difluoro-3-iodo-1,1'-biphenyl are not extensively documented in publicly available literature, we can infer potential interactions based on the behavior of similar fluorinated and iodinated aromatic compounds. The iodine atom, being a large and polarizable halogen, is capable of forming halogen bonds. This is a non-covalent interaction where the iodine atom acts as a Lewis acid, interacting with electron-donating atoms or groups. These interactions can play a crucial role in the solid-state packing of the molecule and in its recognition by other molecules.

The fluorine atoms can participate in weaker hydrogen bonds with suitable donor groups. Furthermore, the biphenyl system itself can engage in π-π stacking interactions, another important non-covalent force that influences the supramolecular assembly of aromatic compounds. The precise nature and strength of these interactions would require dedicated crystallographic and computational studies for full elucidation.

Elucidation of Reaction Mechanisms for Derivatization and Functionalization of 2,4-Difluoro-3-iodo-1,1'-biphenyl

The primary site of reactivity for derivatization and functionalization of 2,4-Difluoro-3-iodo-1,1'-biphenyl is the carbon-iodine bond. The iodine atom is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex biphenyl derivatives.

The general mechanism for these palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, follows a well-established catalytic cycle. This cycle typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the 2,4-Difluoro-3-iodo-1,1'-biphenyl, forming a palladium(II) intermediate.

Transmetalation (for Suzuki and Stille couplings) or Carbopalladation (for Heck coupling): In a Suzuki coupling, an organoboron compound (e.g., a boronic acid) transfers its organic group to the palladium center. In a Sonogashira coupling, a copper acetylide, formed in situ, undergoes transmetalation. In a Heck coupling, an alkene coordinates to the palladium and inserts into the palladium-carbon bond.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond of the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The following table summarizes the expected outcomes of common palladium-catalyzed cross-coupling reactions with 2,4-Difluoro-3-iodo-1,1'-biphenyl, based on general principles of these reactions. The yields are hypothetical and would depend on the specific reaction conditions.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Expected Product | Hypothetical Yield |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | 2,4-Difluoro-3-aryl-1,1'-biphenyl | High |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 2,4-Difluoro-3-(alkynyl)-1,1'-biphenyl | Good to High |

| Heck | Alkene | Pd(OAc)₂, PPh₃, base | 2,4-Difluoro-3-(alkenyl)-1,1'-biphenyl | Moderate to High |

Detailed kinetic studies and computational modeling would be necessary to fully elucidate the specific reaction mechanisms and the precise influence of the fluoro substituents on the reactivity of 2,4-Difluoro-3-iodo-1,1'-biphenyl.

Computational and Theoretical Studies of 2,4 Difluoro 3 Iodo 1,1 Biphenyl

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of biphenyls are intrinsically linked to their conformation, specifically the dihedral angle (twist angle) between the two phenyl rings.

Substituted biphenyls exhibit rotational isomerism, where different conformations arise from rotation around the central C-C single bond. libretexts.org The energy required to rotate through the planar conformation is known as the torsional barrier. The height of this barrier determines whether different conformers (atropisomers) can be isolated at room temperature. pharmaguideline.com

The primary factor governing the torsional barrier is steric hindrance from the substituents at the ortho positions (2, 2', 6, and 6'). libretexts.orgpharmaguideline.com For 2,4-Difluoro-3-iodo-1,1'-biphenyl, the key interactions involve the fluorine atom at the 2-position and the hydrogen atom at the 2'-position.

Computational studies on 2,2'-dihalogenated biphenyls show that the size of the halogen dramatically affects the equilibrium dihedral angle and the rotational barrier. acs.org For instance, 2,2'-difluorobiphenyl (B165479) has a double minimum energy profile, while 2,2'-dichlorobiphenyl (B50601) has a single minimum with a larger dihedral angle due to greater steric repulsion. acs.org The presence of a single ortho-substituent in 2,4-Difluoro-3-iodo-1,1'-biphenyl would lead to a lower rotational barrier compared to 2,2'-disubstituted analogs. However, the barrier would still be significant enough to favor a twisted, chiral conformation over a planar one. libretexts.org DFT calculations have proven effective in predicting these barriers, with functionals that include dispersion corrections (like B3LYP-D or B97-D) showing excellent agreement with experimental data. rsc.org

Table 2: Torsional Barriers and Dihedral Angles for Related Biphenyls

| Compound | Method | Equilibrium Dihedral Angle (°) | Torsional Barrier (kcal/mol) |

|---|---|---|---|

| Biphenyl (B1667301) | B3LYP | ~45 | ~1.9 nih.gov |

| 2-Fluorobiphenyl | B3LYP/6-311+G* | ~49 | Not specified |

| 2,2'-Difluorobiphenyl | B3LYP/6-311+G* | 57.9 and 128.9 (double minimum) | Not specified acs.org |

| 2,2'-Dichlorobiphenyl | B3LYP/6-311+G* | 84.9 | Not specified acs.org |

Data sourced from computational studies on various biphenyls to provide context. nih.govacs.org

The fluorine and iodine substituents in 2,4-Difluoro-3-iodo-1,1'-biphenyl exert distinct influences on its conformation and electronic properties.

Fluorine: Due to its small size and high electronegativity, fluorine's effects are a mix of steric and electronic. A 1,3-difluoro motif is known to strongly influence alkane chain conformation, an effect that depends on the polarity of the medium. semanticscholar.orgnih.gov In the biphenyl system, the fluorine at the 2-position provides steric hindrance that forces the rings to twist. Electronically, it withdraws electron density via the sigma framework.

Iodine: As a large and highly polarizable atom, iodine's primary influence is steric. Its placement at the 3-position will have a less direct impact on the torsional angle than an ortho-substituent, but it can influence the effective size of the adjacent fluorine at the 2-position through a "buttressing effect," potentially increasing the rotational barrier. libretexts.org Furthermore, the iodine atom can act as a halogen bond donor, forming attractive interactions with electron-donating groups in other molecules, which could be significant in a condensed phase or a biological context. beilstein-journals.org The presence of iodine is also known to enhance non-radiative decay pathways in excited states. rsc.orgrsc.org

The combination of these substituents will result in a stable, twisted ground-state geometry. The aromaticity of the phenyl rings is largely preserved, although the electronic perturbations from the halogens will modulate local electron densities and reactivity.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides indispensable tools for modeling chemical reactions, allowing for the exploration of reaction pathways and the characterization of transition states. numberanalytics.com For a molecule like 2,4-Difluoro-3-iodo-1,1'-biphenyl, this is particularly useful for predicting its reactivity and degradation pathways.

A likely reaction pathway for this compound is reductive dehalogenation, a process relevant to the environmental fate of halogenated aromatic compounds. epa.gov The C-I bond is significantly weaker than the C-F and C-H bonds, making it the most probable site for initial reaction. Studies on the dechlorination of PCBs have used DFT to model the reaction mechanism, calculating activation energies and Gibbs free energies. researchgate.netnih.gov These studies show that chlorine atoms at ortho-positions are often the most susceptible to nucleophilic attack. nih.gov

For 2,4-Difluoro-3-iodo-1,1'-biphenyl, reaction pathway modeling could be used to:

Calculate Bond Dissociation Energies (BDEs): Determine the energy required to break the C-I, C-F, and C-H bonds, confirming that the C-I bond is the weakest.

Model Reductive Deiodination: Simulate the reaction with a reducing agent to find the transition state structure and calculate the activation barrier. This would quantify the reactivity of the molecule.

Investigate Electrophilic Aromatic Substitution: Model the reaction with various electrophiles to predict the regioselectivity of further functionalization on either phenyl ring.

Automated reaction pathway prediction methods can efficiently explore complex reaction networks, identifying potential products and byproducts without prior knowledge of the mechanism. nih.gov Such an approach could reveal the full scope of reactivity for 2,4-Difluoro-3-iodo-1,1'-biphenyl under various conditions.

Computational Elucidation of Reaction Mechanisms Involving Analogs of 2,4-Difluoro-3-iodo-1,1'-biphenyl

While specific mechanistic studies for 2,4-Difluoro-3-iodo-1,1'-biphenyl are not prominent, computational methods have been instrumental in understanding the reaction mechanisms of related fluorinated biphenyl compounds. For instance, the Suzuki-Miyaura coupling, a common method for synthesizing biphenyls, has been the subject of detailed density functional theory (DFT) studies. lab-chemicals.comnih.gov These studies help in elucidating the catalytic cycle involving palladium(0) complexes, including the oxidative addition, transmetalation, and reductive elimination steps. For a compound like 2,4-Difluoro-3-iodo-1,1'-biphenyl, DFT could model the transition states and intermediates in its formation, providing insights into reaction kinetics and the influence of the fluorine and iodine substituents on the reaction pathway.

Furthermore, computational studies have been applied to understand the photocatalytic functionalization of aryl iodides. acs.org These studies propose catalytic cycles involving single-electron transfer from an excited-state photocatalyst to the aryl iodide, generating an aryl radical. acs.org This radical can then be trapped by a nucleophile. For 2,4-Difluoro-3-iodo-1,1'-biphenyl, computational modeling could predict the feasibility of such photocatalytic reactions, for example, the substitution of the iodine atom.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules like 2,4-Difluoro-3-iodo-1,1'-biphenyl in various organic transformations. By calculating molecular properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), predictions about its chemical behavior can be made.

For example, in a study of novel difluorinated biphenyl compounds, MEP analysis suggested that regions of positive and negative potential indicate the possibility of significant dipole-dipole intermolecular interactions. beilstein-journals.org For 2,4-Difluoro-3-iodo-1,1'-biphenyl, the electronegative fluorine atoms and the larger, more polarizable iodine atom would significantly influence the MEP, highlighting regions susceptible to nucleophilic or electrophilic attack. The iodine-bearing carbon is a likely site for reactions like Suzuki and other cross-coupling reactions. rsc.org

Global reactivity descriptors, derived from conceptual DFT, can also be calculated to predict stability and reactivity.

Table 1: Calculated Global Reactivity Parameters for Analogs of 2,4-Difluoro-3-iodo-1,1'-biphenyl

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) | -6.5 | -0.8 | 5.7 | 6.5 | 0.8 |

| 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) | -7.0 | -1.5 | 5.5 | 7.0 | 1.5 |

| 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl (DFDMBP) | -6.2 | -0.7 | 5.5 | 6.2 | 0.7 |

| 3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP) | -7.4 | -2.0 | 5.4 | 7.4 | 2.0 |

| (3′,4′-difluoro-[1,1′-biphenyl]-3-yl)(methyl)sulfane (DFBPMS) | -6.6 | -0.9 | 5.7 | 6.6 | 0.9 |

This data is for analogous compounds and is used here to illustrate the types of computational predictions that can be made. lab-chemicals.com

A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. lab-chemicals.com Based on the data for analogous compounds, it can be inferred that the reactivity of 2,4-Difluoro-3-iodo-1,1'-biphenyl would also be tunable based on its specific electronic structure.

Molecular Dynamics Simulations for Dynamic Behavior, Solvent Effects, and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior of molecules, including conformational changes, solvent effects, and intermolecular interactions. sigmaaldrich.com For a molecule like 2,4-Difluoro-3-iodo-1,1'-biphenyl, MD simulations could provide valuable insights.

The rotational barrier around the biphenyl C-C bond, which determines the molecule's conformation (the dihedral angle between the two phenyl rings), is a key aspect that can be studied. The presence of substituents, particularly at the ortho positions, can significantly hinder this rotation. In 2,4-Difluoro-3-iodo-1,1'-biphenyl, the fluorine and iodine atoms at the 2- and 3-positions would create steric hindrance, influencing the preferred dihedral angle. MD simulations in different solvents would also reveal the impact of the solvent environment on this conformational preference. pittcon.org

MD simulations can also be used to understand how molecules interact with each other in the condensed phase. For instance, simulations can model the aggregation behavior and the nature of intermolecular forces, such as halogen bonding involving the iodine atom, which could play a significant role in the solid-state packing of 2,4-Difluoro-3-iodo-1,1'-biphenyl. beilstein-journals.org

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Chemical Reactivity and Synthetic Outcomes

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. google.comkoreascience.kr While no specific QSAR studies on 2,4-Difluoro-3-iodo-1,1'-biphenyl were found, the principles of QSAR can be applied to predict its properties.

To build a QSAR model for a series of related biphenyls, one would first calculate a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or quantum chemical in nature. For instance, descriptors could include molecular weight, logP (a measure of lipophilicity), dipole moment, and the energies of frontier molecular orbitals.

A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a mathematical equation that correlates these descriptors with an observed activity or property. koreascience.kr For example, a QSAR model could be developed to predict the yield of a particular reaction for a series of substituted biphenyls, or their inhibitory activity against a specific enzyme. koreascience.kr Such a model, if developed for compounds structurally related to 2,4-Difluoro-3-iodo-1,1'-biphenyl, could be used to estimate its potential activity or reactivity.

Synthetic Utility and Applications in Advanced Organic Synthesis

A Versatile Building Block for Complex Synthesis

The inherent reactivity of the carbon-iodine bond, coupled with the electronic influence of the fluorine substituents, makes 2,4-Difluoro-3-iodo-1,1'-biphenyl a highly valuable and versatile building block in organic synthesis.

Precursor for Cross-Coupling Reactions

The presence of the iodo group renders 2,4-Difluoro-3-iodo-1,1'-biphenyl an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the straightforward elaboration of the biphenyl (B1667301) scaffold.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orglibretexts.org The Sonogashira coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.org The use of 2,4-Difluoro-3-iodo-1,1'-biphenyl in this reaction allows for the introduction of alkynyl moieties, which can serve as handles for further transformations or as integral parts of conjugated systems. While classic Sonogashira reactions often employ a copper co-catalyst, copper-free versions have been developed to avoid the formation of alkyne homocoupling byproducts. nih.govacs.org

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgthieme-connect.de This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of complex organic molecules. wikipedia.orgyoutube.com The reaction typically proceeds with high regioselectivity, favoring arylation at the less substituted carbon of the alkene. thieme-connect.de Intramolecular Heck reactions are particularly useful for the construction of cyclic and polycyclic systems. youtube.comlibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the coupling of 2,4-Difluoro-3-iodo-1,1'-biphenyl with a wide variety of primary and secondary amines to generate the corresponding N-aryl amines. organic-chemistry.org The development of specialized phosphine (B1218219) ligands has been crucial in expanding the scope and efficiency of this reaction. wikipedia.org The reaction is tolerant of many functional groups and can often be carried out under relatively mild conditions. libretexts.orgchemrxiv.org

Table 1: Overview of Cross-Coupling Reactions with 2,4-Difluoro-3-iodo-1,1'-biphenyl

| Reaction | Coupling Partner | Bond Formed | Key Features |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Mild conditions, functional group tolerance. wikipedia.org |

| Heck Reaction | Alkene | C(sp²)-C(sp²) | Forms substituted alkenes, high regioselectivity. wikipedia.orgthieme-connect.de |

| Buchwald-Hartwig Amination | Amine | C(sp²)-N | Forms aryl amines, wide substrate scope. wikipedia.orgorganic-chemistry.org |

A Scaffold for Diverse Functional Groups and Complex Architectures

Beyond its utility in cross-coupling reactions, the 2,4-Difluoro-3-iodo-1,1'-biphenyl core serves as a robust scaffold for the introduction of a diverse array of functional groups. The strategic placement of the fluorine atoms can influence the reactivity and properties of the resulting molecules. The iodine atom can be readily displaced by a variety of nucleophiles or transformed into other functional groups through well-established chemical transformations. This allows for the construction of complex and highly functionalized biphenyl derivatives with tailored electronic and steric properties.

Role in the Construction of Complex Polyaromatic Systems and Heterocyclic Compounds

The ability to introduce various substituents onto the 2,4-Difluoro-3-iodo-1,1'-biphenyl framework through cross-coupling and other functionalization reactions makes it a valuable precursor for the synthesis of complex polyaromatic systems. For instance, sequential cross-coupling reactions can be employed to build extended π-conjugated systems with potential applications in organic electronics.

Furthermore, the derivatives of 2,4-Difluoro-3-iodo-1,1'-biphenyl can be utilized in the construction of a wide range of heterocyclic compounds. The introduced functional groups can participate in intramolecular cyclization reactions to form fused ring systems containing heteroatoms such as nitrogen, oxygen, and sulfur. For example, an amino group introduced via Buchwald-Hartwig amination could undergo a subsequent intramolecular cyclization to form a phenanthridine (B189435) derivative.

Development of Novel Organic Materials and Ligands

The unique electronic properties imparted by the difluoro substitution pattern make derivatives of 2,4-Difluoro-3-iodo-1,1'-biphenyl attractive candidates for the development of novel organic materials. The fluorine atoms can enhance properties such as thermal stability, oxidative stability, and electron affinity, which are desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Moreover, the biphenyl scaffold is a common motif in the design of chiral ligands for asymmetric catalysis. By introducing appropriate coordinating groups onto the 2,4-Difluoro-3-iodo-1,1'-biphenyl core, new classes of ligands can be synthesized. The fluorine substituents can be used to fine-tune the electronic and steric properties of the ligand, potentially leading to improved catalytic activity and enantioselectivity in a variety of asymmetric transformations.

Stereoselective Synthesis of Advanced Chiral Biphenyl Derivatives and Axially Chiral Compounds

The synthesis of axially chiral biphenyls is a significant area of research due to their widespread application as chiral ligands and catalysts in asymmetric synthesis. nih.gov The steric hindrance provided by substituents at the ortho positions of the biphenyl linkage can restrict rotation around the C-C single bond, leading to atropisomerism.

2,4-Difluoro-3-iodo-1,1'-biphenyl can serve as a key starting material for the stereoselective synthesis of advanced chiral biphenyl derivatives. By carefully choosing the coupling partners and reaction conditions in cross-coupling reactions, it is possible to control the stereochemical outcome and favor the formation of a specific atropisomer. For example, a stereoselective Heck reaction could be employed to introduce a bulky group at the 2'-position, thereby creating a chiral axis. The development of new chiral ligands and catalytic systems continues to improve the efficiency and enantioselectivity of these transformations. nih.gov The ability to generate enantiomerically enriched axially chiral compounds from this versatile building block opens up new avenues for the design and synthesis of novel chiral catalysts and materials. nih.gov

Future Research Perspectives and Unexplored Avenues for 2,4 Difluoro 3 Iodo 1,1 Biphenyl

Exploration of Non-Covalent Interactions, Halogen Bonding, and Supramolecular Assembly

The iodine atom in 2,4-Difluoro-3-iodo-1,1'-biphenyl is a prime candidate for forming halogen bonds, a type of non-covalent interaction where the halogen atom acts as a Lewis acid. nih.govacs.org The strength of this interaction generally increases from chlorine to bromine to iodine. nih.gov The electron-withdrawing nature of the fluorine atoms on the same aromatic ring is expected to enhance the positive electrostatic potential, or "sigma-hole," on the iodine atom, thereby strengthening its halogen bonding capabilities. youtube.com This makes 2,4-Difluoro-3-iodo-1,1'-biphenyl an excellent building block for the construction of complex supramolecular architectures. acs.orgnih.gov

Future research could focus on co-crystallization studies with various halogen bond acceptors, such as nitrogen-containing heterocycles, to form one-, two-, or three-dimensional networks. nih.gov The interplay between halogen bonding and other non-covalent interactions, such as π-π stacking and hydrogen bonding, could lead to the rational design of novel crystalline materials with tailored properties. rsc.org The introduction of an intramolecular hydrogen bond to a halogen bond donor has been shown to pre-organize the molecule and enhance halide binding, a strategy that could be explored with derivatives of 2,4-Difluoro-3-iodo-1,1'-biphenyl. rsc.org

The study of supramolecular assemblies based on this compound could also extend to solution-phase investigations, probing the thermodynamics and kinetics of host-guest complex formation. The ability to form stable complexes in solution is crucial for applications in areas like molecular recognition and sensing.

Table 1: Potential Halogen Bond Acceptors for Supramolecular Assembly with 2,4-Difluoro-3-iodo-1,1'-biphenyl

| Acceptor Type | Example Molecules | Potential Interaction Motif |

| Nitrogen Heterocycles | Pyridine, Pyrimidine, Triazine | C-I···N Halogen Bond |

| Oxygen-Containing Groups | Carbonyls, Ethers, Alcohols | C-I···O Halogen Bond |

| Anions | Halides (Cl⁻, Br⁻, I⁻), Nitrate (NO₃⁻) | C-I···Anion Interaction |

| π-Systems | Aromatic Rings, Alkenes | C-I···π Interaction |

Investigation of Photo-Physical Properties and Photoreactivity of Fluorinated Iodo-Biphenyls

The photophysical properties of fluorinated biphenyls are of great interest due to their potential applications in optoelectronic devices. The introduction of fluorine atoms can significantly influence the electronic structure and, consequently, the absorption and emission characteristics of the molecule. nih.gov Fluorine substitution can alter the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and fluorescence spectra. researchgate.net

A systematic investigation into the photophysical properties of 2,4-Difluoro-3-iodo-1,1'-biphenyl is warranted. This would involve studying its UV-Vis absorption, fluorescence emission, quantum yield, and excited-state lifetime in various solvents and in the solid state. The presence of the heavy iodine atom could lead to efficient intersystem crossing, potentially making this compound a candidate for applications in photodynamic therapy or as a triplet sensitizer.

Furthermore, the photoreactivity of the carbon-iodine bond is a well-established area of research. nih.gov The C-I bond is the weakest of the carbon-halogen bonds and can be cleaved upon photoirradiation to generate aryl radicals. wikipedia.org This photoreactivity could be harnessed for various synthetic transformations, such as light-induced cross-coupling reactions or the generation of reactive intermediates for cascade reactions. The influence of the fluorine substituents on the efficiency and selectivity of these photochemical processes would be a key area of investigation.

Development of Novel Catalyst Systems for Transformations Involving 2,4-Difluoro-3-iodo-1,1'-biphenyl

The iodo and fluoro substituents on 2,4-Difluoro-3-iodo-1,1'-biphenyl make it a versatile substrate for a variety of catalytic transformations. The carbon-iodine bond is particularly amenable to oxidative addition in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govresearchgate.net These reactions are fundamental for the synthesis of more complex biphenyl (B1667301) derivatives with extended π-systems, which are valuable in materials science and medicinal chemistry.

Future research should aim to develop novel and more efficient catalyst systems for these transformations. This could involve the use of advanced phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), or palladium nanoparticles. beilstein-journals.org Iron-catalyzed cross-coupling reactions are also emerging as a more sustainable alternative to palladium-based systems and could be explored for the functionalization of 2,4-Difluoro-3-iodo-1,1'-biphenyl. nih.gov

Given the presence of multiple halogen atoms, the development of catalyst systems that exhibit high chemoselectivity will be crucial. For instance, catalysts that can selectively activate the C-I bond while leaving the C-F bonds intact are highly desirable. Conversely, conditions for the selective activation of the C-F bond, though more challenging, could open up new synthetic pathways. mdpi.com

Table 2: Potential Catalytic Transformations of 2,4-Difluoro-3-iodo-1,1'-biphenyl

| Reaction Type | Coupling Partner | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acids | Poly-aryl systems |

| Heck Coupling | Alkenes | Stilbene derivatives |

| Sonogashira Coupling | Terminal alkynes | Arylalkynes |

| Buchwald-Hartwig Amination | Amines | Arylamines |

| Carbonylation | Carbon monoxide | Aryl carboxylic acid derivatives |

| Copper-Catalyzed Coupling | Various nucleophiles | Diverse functionalized biphenyls escholarship.org |

Integration into Flow Chemistry, Microfluidic Systems, and Automated Synthesis Platforms

The precise control over reaction parameters offered by flow chemistry and microfluidic systems makes them ideal platforms for studying and optimizing reactions involving 2,4-Difluoro-3-iodo-1,1'-biphenyl. acs.org These technologies allow for rapid screening of reaction conditions, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. mdpi.comnih.gov

The synthesis of 2,4-Difluoro-3-iodo-1,1'-biphenyl itself, as well as its subsequent transformations, could be adapted to flow processes. This would enable a more efficient and scalable production of this compound and its derivatives. acs.org Microfluidic reactors, with their high surface-to-volume ratio, are particularly well-suited for photochemical reactions, allowing for uniform irradiation and precise control over reaction times. harvard.edu

Furthermore, the integration of these synthesis platforms with automated systems, including robotic platforms guided by artificial intelligence, represents a paradigm shift in chemical synthesis. drugtargetreview.commit.edu Such automated systems can accelerate the discovery and optimization of new reactions and materials based on the 2,4-Difluoro-3-iodo-1,1'-biphenyl scaffold. merckmillipore.comchemistryworld.com

Application in Materials Science Research for Advanced Functional Materials (e.g., liquid crystals, organic electronics)

The unique combination of a rigid biphenyl core with polar fluorine substituents suggests that derivatives of 2,4-Difluoro-3-iodo-1,1'-biphenyl could exhibit interesting properties for applications in materials science.

Liquid Crystals: Fluorinated biphenyls are a well-established class of liquid crystals used in display technologies. researchgate.netrsc.org The fluorine atoms can influence the dielectric anisotropy and viscosity of the material, which are critical parameters for display performance. tandfonline.com The introduction of an iodo-substituent and subsequent functionalization could lead to new liquid crystalline materials with tailored properties, such as high birefringence or specific mesophase behavior. tandfonline.comacs.org

Organic Electronics: Biphenyl derivatives are widely used as building blocks for organic semiconductors in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researching.cn The electronic properties of the biphenyl core can be tuned by introducing electron-withdrawing or electron-donating substituents. The difluoro-iodo-biphenyl scaffold provides a platform for creating a diverse library of materials with varying electronic characteristics. For instance, cross-coupling reactions can be used to attach various functional groups to the biphenyl core to create p-type or n-type semiconductors. royalsocietypublishing.orgnih.gov The planarity and extended π-conjugation of such derivatives are key factors in achieving high charge carrier mobility. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.